Scopolamine butylbromide

概要

説明

準備方法

ブチルスコポラミン臭化物は、スコポラミンとn-ブチル臭化物との反応によって合成されます。 このプロセスには、反応を完了するために混合物を還流条件下で加熱することが含まれます . 次に、粗生成物を精製して純粋なブチルスコポラミン臭化物を得ます . 工業生産方法には、原料と反応溶媒の両方としてn-ブチル臭化物を使用することが多く、これは回収して再利用することで、コストと環境への影響を削減できます .

化学反応の分析

ブチルスコポラミン臭化物は、その抗コリン作用のために主に置換反応を受けます。 これはムスカリン受容体に結合し、アセチルコリンがこれらの受容体に結合して活性化するのを防ぎます . これらの反応で使用される一般的な試薬には、過塩素酸とアセトニトリルが含まれます . これらの反応から生成される主な生成物は、通常、ブチル基を他の官能基で置換した結果であり、スコポラミンの一連の誘導体に繋がります .

科学研究の用途

ブチルスコポラミン臭化物は、科学研究において幅広い用途があります。 化学においては、抗コリン薬とそのムスカリン受容体との相互作用を調べるためのモデル化合物として使用されます . 生物学においては、抗コリン薬が平滑筋組織に及ぼす生理学的影響を調査するために使用されます . 医学においては、消化器系や泌尿器系の痙攣の治療、および人生の終わりの症状の管理に広く使用されています . 産業においては、錠剤、注射剤、カプセルなどの様々な製剤の生産に使用されています .

科学的研究の応用

Management of Gastrointestinal Disorders

Mechanism of Action : Scopolamine butylbromide works by blocking the action of acetylcholine on smooth muscles, leading to relaxation and reduced motility.

Clinical Applications :

- Irritable Bowel Syndrome : It is often prescribed for symptomatic relief of abdominal cramping and discomfort associated with irritable bowel syndrome.

- Dysmenorrhea : The drug is also used to relieve menstrual cramps by relaxing the uterine muscles.

Palliative Care

This compound has shown significant efficacy in palliative care, particularly for patients nearing the end of life.

Case Study: Prophylactic Use in End-of-Life Care

A randomized clinical trial demonstrated that prophylactic subcutaneous administration of this compound significantly reduced the incidence of death rattle in dying patients. In this study involving 162 patients, only 13% of those receiving this compound experienced death rattle compared to 27% in the placebo group, indicating a statistically significant improvement .

Management of Medication-Induced Side Effects

This compound is effective in managing side effects from certain medications, particularly those used in psychiatric treatments.

Case Study: Clozapine-Induced Hypersalivation

In a study involving five schizophrenia patients treated with clozapine, this compound was administered to address hypersalivation—a common side effect. After four weeks, objective measures indicated a reduction in drooling severity, suggesting that this compound can be beneficial for patients experiencing this distressing side effect .

Neurological Applications

Recent studies have explored the potential of this compound in treating extrapyramidal symptoms (EPS) induced by antipsychotic medications.

Case Study: Treatment of Extrapyramidal Symptoms

A case report documented a patient who developed EPS following administration of metoclopramide. Intravenous this compound was administered and led to rapid symptom resolution without adverse effects during a follow-up period . This suggests that this compound may be a valuable option for managing EPS, although further research is warranted to establish broader applications.

Pharmacokinetics and Efficacy

This compound has a well-documented pharmacokinetic profile that supports its clinical use. Bioequivalence studies have confirmed that formulations containing this compound maintain consistent efficacy across different preparations .

Summary Table: Applications of this compound

作用機序

ブチルスコポラミン臭化物は、ムスカリン拮抗薬として作用することでその効果を発揮します。 これは消化管のムスカリンM3受容体に結合し、アセチルコリンがこれらの受容体に結合して活性化するのを防ぎます . この作用は、平滑筋の収縮を阻害し、痙攣と痛みを軽減します . この機序に関与する分子標的としては、消化管の平滑筋細胞にあるムスカリン受容体があります .

類似の化合物との比較

ブチルスコポラミン臭化物は、アトロピンやヒヨスチアミンなどの他の抗コリン薬と類似しています。 アトロピンと比較して、ムスカリン受容体への親和性が高く、中枢神経系への副作用が少ない . ヒヨスチアミンとは異なり、ブチルスコポラミン臭化物は血脳関門を通過しないため、中枢神経系の懸念がある患者にとってより安全な選択肢です . メチルスコポラミンやアニソダミンなどの他の類似の化合物は、抗コリン作用を示しますが、薬物動態プロファイルと臨床的用途が異なります .

類似化合物との比較

Scopolamine butylbromide is similar to other anticholinergic compounds such as atropine and hyoscyamine. it has a higher affinity for muscarinic receptors and fewer central nervous system side effects compared to atropine . Unlike hyoscyamine, this compound does not cross the blood-brain barrier, making it a safer option for patients with central nervous system concerns . Other similar compounds include methscopolamine and anisodamine, which also exhibit anticholinergic properties but differ in their pharmacokinetic profiles and clinical applications .

生物活性

Scopolamine butylbromide, also known as hyoscine butylbromide, is an anticholinergic medication primarily used as an antispasmodic agent. It is widely employed in clinical settings for the management of gastrointestinal spasms and related abdominal pain. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.

This compound acts as a muscarinic antagonist , specifically targeting M3 and M2 muscarinic receptors in the gastrointestinal tract. By binding to these receptors, it inhibits the action of acetylcholine, which is responsible for stimulating smooth muscle contraction. This results in a reduction of spasms and associated pain during abdominal cramping .

Key Mechanisms:

- Muscarinic Receptor Blockade : Primarily inhibits M3 receptors, leading to decreased gastrointestinal motility and relaxation of smooth muscle .

- Low Systemic Availability : this compound exhibits low systemic absorption (<1% bioavailability), ensuring that its effects are localized to the gastrointestinal tract without significant central nervous system penetration .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Management of Abdominal Pain : It is effective in treating abdominal cramps associated with gastrointestinal disorders .

- Clozapine-Induced Hypersalivation : A study showed that coadministration with clozapine significantly reduced hypersalivation in schizophrenia patients .

- Extrapyramidal Symptoms (EPS) : Recent case reports suggest its potential use in alleviating EPS caused by antipsychotic medications .

Table 1: Summary of Clinical Studies Involving this compound

Case Study: Clozapine-Induced Hypersalivation

In a controlled study involving five patients with schizophrenia treated with clozapine, this compound was administered at doses ranging from 30 to 60 mg daily for four weeks. The results indicated a notable improvement in drooling severity, although subjective assessments showed no significant change .

Case Study: Management of Extrapyramidal Symptoms

A recent case highlighted the effectiveness of intravenous this compound in managing EPS following metoclopramide administration. The patient experienced rapid symptom relief, suggesting potential off-label uses for this anticholinergic agent in neurological side effects .

Metabolic Effects

Research has also indicated that early postnatal treatment with this compound may prevent overfeeding-induced metabolic dysfunctions in adult rats. This study demonstrated that the drug could influence insulin levels and pancreatic receptor expression, indicating a broader scope of biological activity beyond gastrointestinal effects .

特性

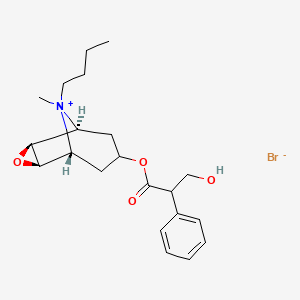

IUPAC Name |

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZOZZFCZRXYEK-HNHWXVNLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022718 | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>66.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

149-64-4 | |

| Record name | Butylscopolamine bromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylhyoscinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLSCOPOLAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。